molecular formula C16H17N3 B2636035 N-[(2,4-dimethylphenyl)methyl]-1H-indazol-5-amine CAS No. 416867-06-6

N-[(2,4-dimethylphenyl)methyl]-1H-indazol-5-amine

Cat. No.: B2636035
CAS No.: 416867-06-6
M. Wt: 251.333
InChI Key: LQRMVAOHLPVKOR-UHFFFAOYSA-N
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Description

N-[(2,4-dimethylphenyl)methyl]-1H-indazol-5-amine (CAS 416867-06-6) is a high-purity chemical compound with the molecular formula C16H17N3 and a molecular weight of 251.33 g/mol . This synthetic indazole derivative is offered for research use as a building block in medicinal chemistry and drug discovery. Indazole-containing derivatives are recognized as privileged scaffolds in pharmaceutical research, known for their versatile biological activities . The indazole core is a key structural motif in several therapeutically active agents, including the anticancer drugs Niraparib and Pazopanib, which highlights the value of this chemotype in developing novel bioactive molecules . As a synthetically accessible indazole, this compound serves as a valuable intermediate for researchers exploring structure-activity relationships, synthesizing novel compound libraries, and investigating new mechanisms of action. It is supplied with a minimum purity of XX% (as determined by HPLC/XX) and is strictly for research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. For specific handling and storage information, please refer to the Safety Data Sheet (SDS). Available packaging options range from 50mg to 2.5g .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(2,4-dimethylphenyl)methyl]-1H-indazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3/c1-11-3-4-13(12(2)7-11)9-17-15-5-6-16-14(8-15)10-18-19-16/h3-8,10,17H,9H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQRMVAOHLPVKOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CNC2=CC3=C(C=C2)NN=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

416867-06-6
Record name N-[(2,4-dimethylphenyl)methyl]-1H-indazol-5-amine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,4-dimethylphenyl)methyl]-1H-indazol-5-amine typically involves the following steps:

    Formation of the Indazole Ring: The indazole ring can be synthesized through the cyclization of ortho-substituted hydrazines with carbonyl compounds.

    Introduction of the 2,4-Dimethylphenyl Group: The 2,4-dimethylphenyl group can be introduced via a nucleophilic substitution reaction, where the nitrogen atom of the indazole ring attacks a suitable electrophile, such as a 2,4-dimethylbenzyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2,4-dimethylphenyl)methyl]-1H-indazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and appropriate catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemical Structure and Synthesis

N-[(2,4-dimethylphenyl)methyl]-1H-indazol-5-amine can be synthesized through several methodologies involving the reaction of 2,4-dimethylbenzylamine with indazole derivatives. The synthetic route typically employs conditions that favor the formation of the indazole ring while ensuring high yields and purity of the final product.

The biological activity of this compound has been investigated in various studies, highlighting its potential as an anticancer and antimicrobial agent.

Anticancer Activity

Numerous studies have demonstrated the compound's efficacy against various cancer cell lines. For instance, a recent study evaluated its antiproliferative effects against human cancer cell lines such as K562 (chronic myeloid leukemia), A549 (lung cancer), and Hep-G2 (hepatoma) using MTT assays. The results indicated that the compound exhibited significant cytotoxicity with IC50 values ranging from 5.15 µM to 12.17 µM across different cell lines, showcasing its potential as a lead compound for further development in cancer therapy .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Selectivity (HEK-293)
K5625.1533.2
A549TBDTBD
Hep-G2TBDTBD

Antimicrobial Properties

Preliminary investigations into the antimicrobial properties of this compound suggest that it may possess broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Compounds with similar structural features have been reported to inhibit bacterial growth through mechanisms such as enzyme inhibition and disruption of bacterial cell wall synthesis .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • In Vitro Studies : A study focusing on its antiproliferative effects demonstrated significant inhibition of cell growth in K562 cells, indicating its potential for treating leukemia .
  • Comparative Analysis : When compared to structurally similar compounds, this compound exhibited superior anticancer activity due to its unique structural features that enhance binding affinity to target enzymes .

Mechanism of Action

The mechanism of action of N-[(2,4-dimethylphenyl)methyl]-1H-indazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Structural Analogues of Indazol-5-amine Derivatives

The following table summarizes key structural analogs, their substituents, and reported activities:

Compound Name Core Structure Substituents/Modifications Biological Activity/Applications References
N-[(2,4-Dimethylphenyl)methyl]-1H-indazol-5-amine Indazole 2,4-Dimethylbenzyl at 5-amino position Not explicitly reported -
N-(2-Chloro-5-substituted pyrimidin-4-yl)-1H-indazol-5-amine Indazole-pyrimidine hybrid Chloropyrimidine at 5-amino position Selective anticancer agents (in vitro)
1,3-Diphenyl-1H-indazol-5-amine Indazole Phenyl groups at 1 and 3 positions Potential kinase inhibition scaffold
N-{[4-(Methylsulfanyl)phenyl]methyl}-2-methyl-1H-1,3-benzodiazol-5-amine Benzimidazole-indazole hybrid Methylsulfanylphenyl and methyl groups Intermediate in drug synthesis
N-(2-Chloro-5-(trifluoromethyl)phenyl)-4,5-dihydro-1H-imidazol-2-amine hydrochloride Imidazole Chloro-trifluoromethylphenyl substituent Not explicitly reported

Key Structural and Functional Differences

Substituent Effects on Lipophilicity: The 2,4-dimethylbenzyl group in the target compound enhances lipophilicity compared to analogs with polar groups (e.g., pyrimidine in ). This may improve membrane permeability but reduce aqueous solubility.

Biological Activity Trends :

  • Indazole-pyrimidine hybrids (e.g., ) exhibit anticancer activity via kinase inhibition, suggesting that the indazole core is critical for target engagement.
  • Compounds with sulfur-containing groups (e.g., methylsulfanyl in ) are often intermediates in synthesizing protease inhibitors or antivirals.

Synthetic Methodologies: The target compound’s synthesis likely involves reductive amination between 5-aminoindazole and 2,4-dimethylbenzyl halide, analogous to methods in . Contrastingly, imidazole derivatives (e.g., ) are synthesized via cyclization reactions under acidic conditions.

Research Findings and Pharmacological Implications

  • Anticancer Potential: Indazole derivatives with electron-deficient aromatic substituents (e.g., pyrimidine in ) show nanomolar IC50 values against cancer cell lines. The dimethylbenzyl group in the target compound may modulate selectivity for kinases like EGFR or VEGFR.
  • Metabolic Stability : Fluorinated analogs (e.g., ) exhibit longer half-lives in vivo due to resistance to cytochrome P450 oxidation. The target compound’s methyl groups may similarly hinder metabolic degradation.
  • Toxicity Considerations : Bulky substituents (e.g., triphenylmethyl in ) can increase off-target effects, whereas smaller groups (e.g., methylsulfanyl in ) may reduce toxicity.

Biological Activity

N-[(2,4-dimethylphenyl)methyl]-1H-indazol-5-amine is a compound belonging to the indazole family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of this compound primarily involves its interaction with specific molecular targets. It is believed to exert its effects by binding to various enzymes and receptors, which can modulate their activity. Notably, it may inhibit certain kinases that are crucial in cell signaling pathways, leading to reduced cell proliferation and the induction of apoptosis in cancer cells.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is essential for optimizing its efficacy. The presence of the 2,4-dimethylphenyl group significantly influences its biological properties. Comparisons with similar compounds highlight how variations in substitution patterns can affect activity:

CompoundStructureBiological Activity
This compoundStructurePotential anticancer properties
N-[(2,5-dimethylphenyl)methyl]-1H-indazol-5-amineStructureDifferent activity profile due to substitution
N-(3,5-dimethylphenyl)methyl]-1H-indazol-5-amine-Varies in chemical reactivity and pharmacological properties

These comparisons emphasize the importance of structural modifications in enhancing or diminishing biological activity.

Antitumor Activity

Recent studies have demonstrated that this compound exhibits significant antitumor activity. For instance, one study reported that a related compound showed an IC50 value of 5.15 µM against the K562 cell line (chronic myeloid leukemia), indicating potent inhibitory effects on cancer cell proliferation . Furthermore, this compound was shown to selectively affect cancer cells over normal cells (HEK-293), suggesting a favorable therapeutic index.

Case Study: Induction of Apoptosis

The compound has been linked to apoptosis induction in cancer cells. In vitro assays revealed that treatment with varying concentrations led to increased rates of apoptosis in K562 cells. Specifically, at concentrations of 10 µM to 14 µM, apoptosis rates increased from 9.64% to 37.72%, respectively . This effect was associated with alterations in the expression of key proteins involved in apoptosis regulation, such as Bcl-2 and Bax.

Comparative Efficacy with Other Anticancer Agents

When compared with established anticancer agents like 5-fluorouracil (5-Fu), this compound exhibited comparable or superior efficacy against certain cancer cell lines while demonstrating lower toxicity towards normal cells. This positions it as a promising candidate for further development in cancer therapy .

Q & A

Q. What are the established synthetic routes for N-[(2,4-dimethylphenyl)methyl]-1H-indazol-5-amine, and what critical parameters influence yield?

The compound can be synthesized via multi-step condensation reactions, often starting with functionalized indazole or phenyl precursors. For example, analogous pyrazole derivatives are prepared using 1,5-diarylpyrazole cores through sequential alkylation and amination steps . Key parameters include:

  • Catalyst selection : Acidic or basic conditions for amide bond formation.
  • Temperature control : Reactions often require reflux (e.g., 120°C for cyclization steps) .
  • Purification : Column chromatography or recrystallization to isolate the final product.

Q. How is the compound characterized using spectroscopic and chromatographic methods?

Structural confirmation relies on:

  • IR spectroscopy : To identify functional groups like N-H stretches (~3400 cm⁻¹) and aromatic C-H vibrations .
  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR for verifying substituent positions (e.g., methyl groups at 2,4-dimethylphenyl) .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., exact mass 301.0636) .

Q. What strategies are employed to assess the compound’s stability under experimental conditions?

Stability is evaluated via:

  • HPLC : Monitoring degradation products under varying pH, temperature, or light exposure.
  • Thermogravimetric analysis (TGA) : To determine thermal decomposition thresholds .

Q. How is purity quantified, and what thresholds are considered acceptable for in vitro studies?

Purity is assessed using:

  • HPLC with UV detection : ≥95% purity is typically required for biological assays .
  • Elemental analysis : Carbon, hydrogen, and nitrogen content must align with theoretical values within ±0.4% .

Q. What preliminary biological screening assays are used to evaluate activity?

Initial screens include:

  • Enzyme inhibition assays : Testing against targets like carbonic anhydrase or kinases .
  • Cytotoxicity studies : Using cancer cell lines (e.g., MTT assay) to identify IC₅₀ values .

Advanced Research Questions

Q. How can crystallographic methods resolve the compound’s 3D structure and intermolecular interactions?

Single-crystal X-ray diffraction (SCXRD) with SHELXL software is used for refinement. Critical steps include:

  • Data collection : High-resolution (≤1.0 Å) datasets to resolve methyl and aromatic groups .
  • Hydrogen bonding analysis : Identifying interactions (e.g., N-H⋯N) that stabilize the crystal lattice .

Q. What structure-activity relationship (SAR) insights can guide optimization of this compound?

SAR studies focus on:

  • Substituent variation : Modifying the indazole or phenyl ring to enhance binding (e.g., fluorine or methoxy groups improve metabolic stability) .
  • Docking simulations : Virtual screening against targets like urokinase receptors to predict affinity .

Q. How can discrepancies between in vitro and in vivo efficacy data be resolved?

Contradictions arise from factors like:

  • Metabolic instability : Use liver microsome assays to identify vulnerable sites (e.g., methyl groups prone to oxidation) .
  • Bioavailability : Pharmacokinetic profiling (e.g., plasma half-life, LogP) to optimize dosing .

Q. What computational tools predict the compound’s interaction with biological targets?

Advanced methods include:

  • Molecular dynamics (MD) simulations : Modeling binding kinetics to enzymes or receptors .
  • Density functional theory (DFT) : Calculating electrostatic potentials to optimize charge distribution .

Q. What mechanisms underlie the compound’s potential toxicity, and how are these mitigated?

Toxicity studies address:

  • Reactive metabolite formation : Glutathione trapping assays to detect electrophilic intermediates .
  • Off-target effects : Screening against panels of receptors (e.g., hERG channel inhibition) .

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